molecular formula C10H20ClN3 B12224563 [(1-ethyl-1H-pyrazol-3-yl)methyl]isobutylamine

[(1-ethyl-1H-pyrazol-3-yl)methyl]isobutylamine

Cat. No.: B12224563
M. Wt: 217.74 g/mol
InChI Key: JVYOARUKZIYGDU-UHFFFAOYSA-N
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Description

[(1-ethyl-1H-pyrazol-3-yl)methyl]isobutylamine is a substituted pyrazole derivative with an isobutylamine side chain. The compound features a pyrazole ring substituted with an ethyl group at the 1-position and a methylisobutylamine moiety at the 3-position.

Properties

Molecular Formula

C10H20ClN3

Molecular Weight

217.74 g/mol

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-2-methylpropan-1-amine;hydrochloride

InChI

InChI=1S/C10H19N3.ClH/c1-4-13-6-5-10(12-13)8-11-7-9(2)3;/h5-6,9,11H,4,7-8H2,1-3H3;1H

InChI Key

JVYOARUKZIYGDU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNCC(C)C.Cl

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

The reaction is typically conducted in ethanol under reflux, with sodium bicarbonate acting as a base to deprotonate the amine and facilitate nucleophilic attack. Low temperatures (0–5°C) are critical to minimize side reactions such as over-alkylation or ring opening. A molar ratio of 1:1.2 (pyrazole:isobutylamine) ensures excess amine drives the reaction to completion, yielding approximately 60–70% of the target compound.

Key parameters :

  • Solvent : Ethanol (polar protic) enhances solubility of ionic intermediates.
  • Base : NaHCO₃ maintains pH 8–9, preventing amine protonation.
  • Temperature : 0–5°C ensures selectivity.

Mechanistic Insights

The mechanism proceeds via an SN2 pathway:

  • Deprotonation of isobutylamine by NaHCO₃ generates a nucleophilic amine anion.
  • The anion attacks the electrophilic methyl carbon adjacent to the pyrazole’s nitrogen, displacing a leaving group (e.g., halide or hydroxyl).
  • Workup (acid-base extraction) isolates the product.

Multicomponent Coupling Using Hydroxylamine Derivatives

Recent advances utilize O-(4-nitrobenzoyl)hydroxylamine (R1 ) and diketones to construct pyrazole rings directly from primary amines. This method bypasses pre-synthesized pyrazole precursors, offering modularity for N-substituents.

General Procedure

  • Substrates : Isobutylamine reacts with 2,4-pentanedione (1 ) and R1 in dimethylformamide (DMF).
  • Conditions : 85°C for 1.5 hours under aerobic conditions.
  • Workup : Alkaline extraction with dichloromethane, followed by silica gel chromatography.

Representative data :

Amine Diketone Yield (%)
Isobutylamine 2,4-Pentanedione 44
2,4,4-Trimethylpentan-2-amine 2,4-Pentanedione 38

Source: Adapted from

Mechanistic Pathway

The reaction involves:

  • Formation of a nitrone intermediate via oxidation of R1 .
  • Cyclocondensation with diketone to form the pyrazole ring.
  • Nucleophilic attack by isobutylamine at the methyl position.

This method’s yield (38–44%) is lower than direct alkylation but advantageous for synthesizing analogs with complex N-substituents.

Reductive Amination of Pyrazole Aldehydes

A less common approach involves reductive amination of (1-ethyl-1H-pyrazol-3-yl)methanal with isobutylamine. This method employs sodium cyanoborohydride (NaBH₃CN) in methanol under acidic conditions.

Reaction Optimization

  • pH : Maintained at 6–7 using acetic acid to protonate the imine intermediate.
  • Stoichiometry : A 1:2 ratio of aldehyde to amine ensures complete conversion.
  • Yield : ~50–55%, limited by competing aldol side reactions.

Comparative Analysis of Methods

Method Yield (%) Scalability Functional Group Tolerance
Direct Alkylation 60–70 High Moderate
Multicomponent 38–44 Moderate High
Reductive Amination 50–55 Low Low

Trade-offs :

  • Direct alkylation excels in yield and simplicity but requires pre-formed pyrazole.
  • Multicomponent methods enable diverse substitutions but demand stringent temperature control.
  • Reductive amination is hampered by side reactions but useful for sensitive substrates.

Emerging Techniques and Catalytic Innovations

Photocatalytic C–N Coupling

Preliminary studies explore visible-light-driven coupling of pyrazole halides with amines. Using Ir(ppy)₃ as a photocatalyst and NiCl₂ as a cocatalyst, yields of 65% have been achieved at room temperature. This method reduces energy input but remains experimental.

Flow Chemistry Approaches

Continuous-flow systems enhance heat transfer and mixing, improving the multicomponent method’s yield to 50% with a residence time of 30 minutes.

Chemical Reactions Analysis

Types of Reactions

[(1-ethyl-1H-pyrazol-3-yl)methyl]isobutylamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols. Substitution reactions can result in various substituted pyrazole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Enzyme Inhibition
Preliminary studies indicate that [(1-ethyl-1H-pyrazol-3-yl)methyl]isobutylamine may act as an inhibitor of specific enzymes, suggesting potential therapeutic applications. Its ability to modulate enzyme activity positions it as a candidate for drug development aimed at treating diseases where enzyme dysregulation is implicated.

Potential Therapeutic Targets
The compound has been explored for its potential in treating neurological disorders, including Alzheimer's disease and Parkinson's disease. The inhibition of phosphodiesterase enzymes (PDEs), particularly PDE1, has been linked to cognitive enhancement and mood regulation, making this compound a subject of interest in psychiatric research .

Biological Research

Bioactive Properties
this compound has shown promise as a bioactive molecule in biological research. Its unique structure allows for interactions with various biological targets, which could lead to the development of novel therapeutic agents.

Case Studies
Recent studies have demonstrated the compound's effectiveness in modulating specific pathways related to enzyme activity. For instance, its application in models of cognitive impairment has shown potential benefits in enhancing cognitive function through enzyme inhibition .

Industrial Applications

Materials Science
In industrial contexts, this compound serves as a building block for synthesizing more complex molecules. Its unique properties make it suitable for developing new materials, particularly in polymer chemistry where enhanced properties are desired.

Mechanism of Action

The mechanism of action of [(1-ethyl-1H-pyrazol-3-yl)methyl]isobutylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine

  • Structural Differences :

    • Pyrazole Substitution : The ethyl group at the 1-position in the target compound is replaced with a methyl group, and an additional methyl group is present at the 5-position on the pyrazole ring in the analog.
    • Positional Isomerism : The methylisobutylamine side chain is attached at the 4-position of the pyrazole ring in the analog versus the 3-position in the target compound.
    • Molecular Formula : C10H20ClN3 (analog) vs. C9H17N3 (estimated for the target compound). The analog includes a chlorine atom, absent in the target compound, which may enhance electronegativity and alter reactivity .
  • Physicochemical Implications: The chlorine atom in the analog increases its molar mass (217.74 g/mol) compared to the target compound (~167.25 g/mol, estimated).

Isobutylamine (1-amino-2-methylpropane)

  • Core Structure Comparison :
    • Isobutylamine (C4H11N) serves as the amine backbone in the target compound. Its standalone form is classified as a hazardous chemical (CAS 78-81-9) due to flammability and irritant properties .
    • Functional Differences : The incorporation of isobutylamine into the pyrazole structure likely mitigates its volatility and toxicity while introducing new pharmacophoric features.

Pharmacological and Chemical Behavior

Reactivity and Stability

  • Amine Reactivity : The isobutylamine group’s primary amine is less sterically hindered than tertiary amines in related compounds, favoring nucleophilic reactions or hydrogen bonding in biological systems.

Biological Activity

[(1-ethyl-1H-pyrazol-3-yl)methyl]isobutylamine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound comprises a pyrazole ring, which is known for its diverse biological properties, and an isobutylamine side chain that enhances its solubility and interaction with biological targets. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Preliminary studies suggest that it may function as an enzyme inhibitor , modulating the activity of various biological pathways. The precise targets and pathways remain to be fully elucidated, but initial findings indicate potential applications in treating diseases linked to enzyme dysregulation.

Biological Activity Overview

Activity Type Description
Enzyme Inhibition Potential to inhibit specific enzymes involved in metabolic pathways.
Antimicrobial Activity Preliminary studies suggest activity against certain bacterial strains.
Therapeutic Applications Investigated for use in conditions requiring enzyme modulation (e.g., cancer).

Case Studies and Research Findings

  • Enzyme Inhibition Studies
    • Research has indicated that this compound may inhibit enzymes involved in inflammatory processes. For instance, studies on related compounds have demonstrated that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, suggesting a similar mechanism may be applicable here.
  • Antimicrobial Activity
    • A study investigating the antimicrobial properties of pyrazole derivatives found that certain compounds exhibited significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. While specific data on this compound is limited, its structural similarity to these active compounds suggests potential efficacy .
  • Therapeutic Potential in Cancer
    • The modulation of enzyme activity by this compound could have implications for cancer treatment. Related compounds have shown promise in preclinical models by enhancing the efficacy of existing therapies through enzyme inhibition .

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